molecular formula C4H12ClN3O2S B6187370 (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride CAS No. 2639391-39-0

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride

Cat. No.: B6187370
CAS No.: 2639391-39-0
M. Wt: 201.7
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Description

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is an organic compound with the molecular formula C(4)H({12})ClN(_3)O(_2)S It is a white solid that is soluble in water and some organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 3-aminopyrrolidine.

    Sulfonamide Formation: The amino group on the pyrrolidine ring is then reacted with a sulfonyl chloride to form the sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base sulfonamide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Condensation Reactions: The amino group can also participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation and reduction can modify the sulfonamide group to produce sulfonic acids or amines.

Scientific Research Applications

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride exerts its effects depends on its specific application. In enzyme inhibition, for example, the sulfonamide group can mimic the structure of the enzyme’s natural substrate, binding to the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to a decrease in the activity of the enzyme, which can be useful in treating diseases where the enzyme is overactive.

Comparison with Similar Compounds

(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A commonly used antibiotic that also contains a sulfonamide group.

    Sulfanilamide: One of the first synthetic antibiotics, which also features a sulfonamide group.

    N-(2-Aminoethyl)sulfonamide: A compound with a similar sulfonamide group but different structural features.

The uniqueness of this compound lies in its specific configuration and the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other sulfonamides.

Properties

CAS No.

2639391-39-0

Molecular Formula

C4H12ClN3O2S

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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